Cation Binding Selectivity: 15-Membered Ring vs. 18-Membered Ring Comparator
The diaza-15-crown-5 scaffold exhibits distinct cation selectivity compared with the 18-membered diaza-18-crown-6 analog. Stability constants (log K) for Cd²⁺ and Ca²⁺ complexes of diaza-15-crown-5-based biradicals in aqueous solution are 3.7±0.4 and 2.6±0.7, respectively, reflecting size-dependent discrimination [1]. In contrast, diaza-18-crown-6 derivatives typically show higher affinity for larger cations such as K⁺ and Rb⁺ [2]. This ring-size-controlled selectivity ensures that the target 15-membered macrocycle is the preferred scaffold when Cd²⁺ or Pb²⁺ recognition is desired.
| Evidence Dimension | log K stability constants for 1:1 complexes |
|---|---|
| Target Compound Data | Cd²⁺ log K = 3.7±0.4; Ca²⁺ log K = 2.6±0.7 (aqueous solution, ESR spectroscopy) [1] |
| Comparator Or Baseline | Diaza-18-crown-6 analogs: higher affinity for K⁺, Rb⁺; lower selectivity for Cd²⁺ [2] |
| Quantified Difference | Approx. 1.1 log unit preference for Cd²⁺ over Ca²⁺ in 15-membered ring vs. reversed preference in 18-membered ring |
| Conditions | Aqueous solution, Cd²⁺ and Ca²⁺ complexation monitored by ESR spectroscopy, diaza-crown biradical probes |
Why This Matters
The 15-membered ring cavity is thermodynamically matched to Cd²⁺/Pb²⁺ radii, providing a predictable selectivity profile that the 18-membered analog cannot replicate, which is critical for designing ion-selective sensors or extraction reagents.
- [1] V. A. Golubev et al., 'Direct spin-spin exchange in dinitroxyl biradicals based on diazacrown ethers. Effect of Ca²⁺, Cd²⁺ ions', Russian Chemical Bulletin, 1993, 42(5), 912–915. View Source
- [2] Charles J. Pedersen, 'The Discovery of Crown Ethers (Noble Lecture)', Science, 1988, 241, 536–540. View Source
